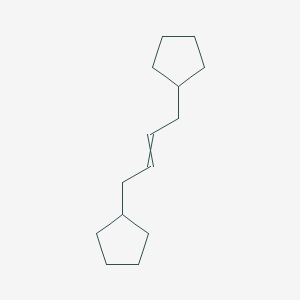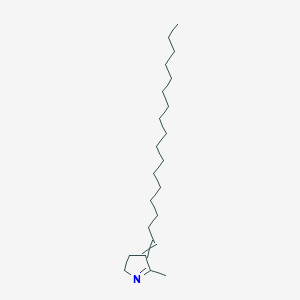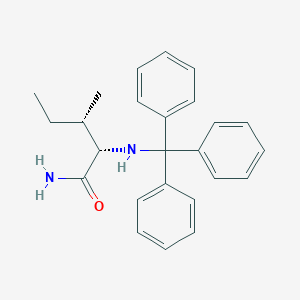
N~2~-(Triphenylmethyl)-L-isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Triphenylmethyl)-L-isoleucinamide is a compound that features a triphenylmethyl group attached to the nitrogen atom of L-isoleucinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Triphenylmethyl)-L-isoleucinamide typically involves the protection of the amino group of L-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the use of triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods
Industrial production of N2-(Triphenylmethyl)-L-isoleucinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Triphenylmethyl)-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives, potentially leading to the removal of the triphenylmethyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the triphenylmethyl group.
Aplicaciones Científicas De Investigación
N~2~-(Triphenylmethyl)-L-isoleucinamide has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids during peptide synthesis.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of N2-(Triphenylmethyl)-L-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group can provide steric hindrance, protecting the amino group from unwanted reactions. Additionally, the compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(Triphenylmethyl)-L-alaninamide: Similar structure but with alanine instead of isoleucine.
N~2~-(Triphenylmethyl)-L-valinamide: Similar structure but with valine instead of isoleucine.
N~2~-(Triphenylmethyl)-L-leucinamide: Similar structure but with leucine instead of isoleucine.
Uniqueness
N~2~-(Triphenylmethyl)-L-isoleucinamide is unique due to the presence of the isoleucine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
203446-09-7 |
|---|---|
Fórmula molecular |
C25H28N2O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-methyl-2-(tritylamino)pentanamide |
InChI |
InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m0/s1 |
Clave InChI |
AEMZNBUQJOZQFO-CVDCTZTESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
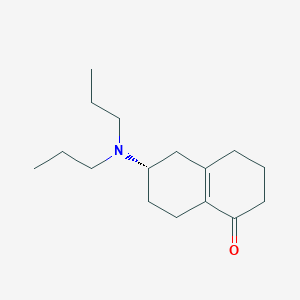
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
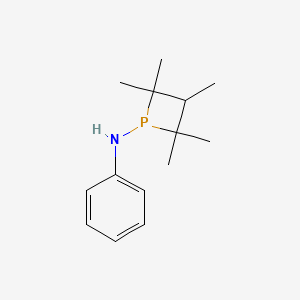

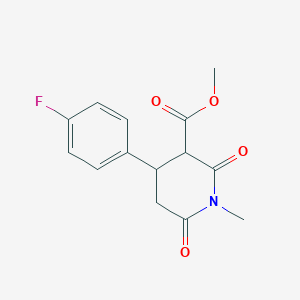
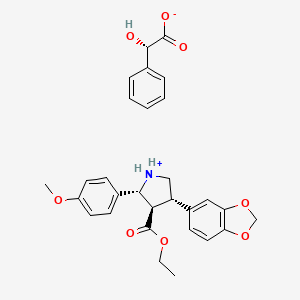
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
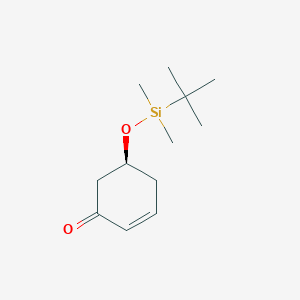
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
